4-Chloro-3-ethylbenzaldehyde

Descripción general

Descripción

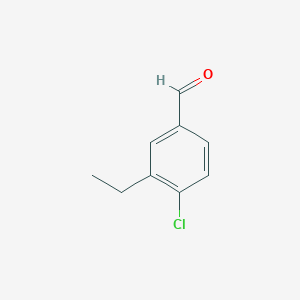

Chemical Name: 4-Chloro-3-ethylbenzaldehyde CAS No.: 945717-06-6 Molecular Formula: C₉H₉ClO Molecular Weight: 168.62 g/mol Structure: A benzaldehyde derivative with a chlorine atom at position 4 and an ethyl group at position 3 on the aromatic ring.

This compound is synthesized via a high-yield route starting from 4-bromo-1-chloro-2-ethylbenzene, as reported in LookChem literature . Its molecular mass (monoisotopic: 168.034193) and chemical properties make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-ethylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-ethylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-ethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloro-3-ethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-chloro-3-ethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-Chloro-3-ethylbenzoic acid.

Reduction: 4-Chloro-3-ethylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro-3-ethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and as a building block in the manufacture of dyes and fragrances.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-ethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its aldehyde functional group. The molecular targets and pathways involved in its biological applications are determined by the specific enzymes or receptors it interacts with during biochemical processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Chlorobenzaldehyde

CAS No.: 587-04-2 Molecular Formula: C₇H₅ClO Molecular Weight: 140.57 g/mol

- Structural Differences : Lacks the ethyl group at position 3, resulting in a simpler structure.

- Safety : Requires stringent handling; skin contact mandates immediate washing with water and soap, while inhalation necessitates fresh air exposure .

4-Chloro-3-nitrobenzaldehyde

CAS No.: 16588-34-4 Molecular Formula: C₇H₄ClNO₃ Molecular Weight: 185.57 g/mol

- Structural Differences: Substitutes the ethyl group with a nitro (-NO₂) group at position 3.

- Reactivity : The nitro group is strongly electron-withdrawing, enhancing reactivity in reductions (e.g., to amines) but reducing stability under acidic conditions.

- Applications : Acts as a precursor in dye and explosive synthesis, differing from the ethyl-substituted compound’s role in stabilizing intermediates .

4-Chloro-3-methoxybenzaldehyde

CAS No.: 13726-17-5 Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol

- Structural Differences : Replaces the ethyl group with a methoxy (-OCH₃) group.

- Reactivity : The methoxy group’s electron-donating nature directs electrophilic substitution to specific ring positions, contrasting with the ethyl group’s steric effects.

- Synthesis : Often derived from vanillin derivatives via acid-catalyzed reactions, unlike the bromo-ethylbenzene route used for 4-Chloro-3-ethylbenzaldehyde .

Comparative Data Table

Key Findings

Substituent Effects :

- Ethyl Group : Enhances lipophilicity and steric bulk, improving stability in hydrophobic environments (e.g., drug delivery systems) .

- Nitro Group : Increases polarity and reactivity, making it suitable for high-energy applications but requiring careful handling .

- Methoxy Group : Improves solubility in polar solvents and directs regioselectivity in synthesis .

Safety Considerations :

Actividad Biológica

4-Chloro-3-ethylbenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by a chloro group and an ethyl substituent on the benzene ring, which may influence its reactivity and interaction with biological systems. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data and case studies.

- Chemical Formula : C9H9ClO

- Molecular Weight : 172.62 g/mol

- Structure : Contains a chloro group at the para position and an ethyl group at the meta position relative to the aldehyde functional group.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines.

Case Study : In a murine model of paw edema induced by carrageenan, administration of this compound significantly reduced edema formation compared to control groups, suggesting a dose-dependent anti-inflammatory effect.

3. Cytotoxicity and Anticancer Potential

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 20 | Caspase activation | |

| A549 (lung cancer) | 25 | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Biological Targets : The chloro group can participate in halogen bonding, enhancing the compound's binding affinity to proteins involved in metabolic pathways.

- Enzymatic Inhibition : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways critical for cellular function and survival.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chloro-3-ethylbenzaldehyde in a laboratory setting?

A common approach involves the Friedel-Crafts alkylation of 4-chlorobenzaldehyde with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Reaction temperature control (typically 0–5°C to minimize side reactions).

- Use of anhydrous conditions to prevent catalyst deactivation.

- Purification via vacuum distillation or column chromatography to isolate the product from unreacted starting materials and byproducts .

Q. How can the purity of this compound be validated post-synthesis?

Analytical techniques include:

- HPLC/GC-MS : To assess purity and detect trace impurities.

- NMR spectroscopy (¹H and ¹³C): To confirm structural integrity and substituent positions.

- Melting point determination : Discrepancies from literature values (if available) may indicate impurities .

Q. What are the solubility properties of this compound in common solvents?

| Solvent | Solubility (25°C) | Source |

|---|---|---|

| Ethanol | Freely soluble | |

| Dichloromethane | Highly soluble | |

| Water | <1 mg/mL |

This data is critical for selecting solvents for reactions or recrystallization.

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

- Compare experimental IR spectra with computational predictions (e.g., DFT calculations) to validate functional groups .

- Cross-reference with high-purity reference standards if available .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions in this compound?

- Introduce directing groups (e.g., –NO₂) to steer reactivity to specific positions.

- Use steric hindrance from the ethyl group to favor substitution at less hindered sites.

- Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.

- Molecular docking studies to explore interactions with biological targets (e.g., enzymes in medicinal chemistry applications) .

Q. What methodologies address discrepancies in reported biological activity data for this compound derivatives?

- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.

- Validate results using orthogonal techniques (e.g., enzyme inhibition assays vs. cellular viability tests).

- Perform meta-analyses of published data to identify consensus trends .

Q. How can the compound be functionalized for use in metal-organic frameworks (MOFs) or catalysis?

- Introduce coordinating groups (e.g., –COOH, –NH₂) to enable metal-ligand interactions.

- Explore Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for tailored porosity .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in literature?

- Verify solvent purity and temperature conditions, as minor variations can significantly impact solubility.

- Cross-check with thermodynamic models (e.g., Hansen solubility parameters) to predict solvent compatibility .

Q. Methodological Recommendations

Propiedades

IUPAC Name |

4-chloro-3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMHKIAIPIIRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.